Enadoline hydrochloride

Descripción general

Descripción

El clorhidrato de enadolina es un agonista altamente selectivo del receptor κ-opioide. Inicialmente fue desarrollado por Pfizer Inc. por sus posibles propiedades analgésicas. debido a efectos secundarios limitantes de la dosis como disforia, su desarrollo se interrumpió . El clorhidrato de enadolina se ha estudiado por su potencial en el tratamiento de afecciones como la lesión cerebral o el accidente cerebrovascular en estado comatoso, donde sus efectos secundarios podrían ser menos significativos .

Métodos De Preparación

La síntesis del clorhidrato de enadolina implica varios pasos. El intermedio clave, 1-[8-metilamino-1-oxaspiro[4.5]dec-7-il]pirrolidina, se prepara a partir de 1,4-ciclohexadiona mediante condensación, espirociclización, reducción y epoxidación. El anillo epóxico luego se abre con metilamina para dar una mezcla de aminoetanol, seguido de cierre de anillo y escisión. Este intermedio se aciló luego con ácido 4-benzofuranacético en presencia de un agente de acoplamiento como CDI para formar enadolina .

Análisis De Reacciones Químicas

El clorhidrato de enadolina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La enadolina puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: El compuesto se puede reducir usando agentes reductores comunes, lo que resulta en la formación de derivados reducidos.

Aplicaciones Científicas De Investigación

Pain Management

Enadoline has shown significant potential in managing pain, particularly postoperative and neuropathic pain.

- Antihyperalgesic and Antiallodynic Effects : A study demonstrated that enadoline effectively blocked the development of thermal hyperalgesia and allodynia in a rat model of surgical pain. Administered before surgery, it provided long-lasting relief with minimal side effects compared to morphine, which is known for respiratory depression .

- Mechanism of Action : The compound's action is attributed to its selective activation of kappa-opioid receptors, which mediates potent anti-nociceptive effects without the abuse potential associated with mu-opioid agonists .

- Comparative Studies : In comparative studies with other opioids, enadoline exhibited a favorable profile by not inducing significant respiratory depression while maintaining analgesic efficacy .

Substance Abuse Treatment

Enadoline's role in treating substance abuse disorders is another promising area of research.

- Reduction of Cocaine Self-Administration : Research indicated that enadoline reduced cocaine self-administration in animal models. This effect was observed at doses that also produced some undesirable side effects, suggesting a complex interaction between kappa agonism and substance use behaviors .

- Psychotomimetic Effects : While enadoline has therapeutic potential, it also produces side effects such as sedation and visual distortions at higher doses. Understanding these effects is crucial for developing safe therapeutic protocols for individuals with polysubstance abuse histories .

Neuroprotection

Enadoline has been investigated for its neuroprotective properties in various models of cerebral ischemia.

- Neuroprotective Efficacy : Studies have shown that enadoline can provide neuroprotection in rat models of focal cerebral ischemia. Its administration resulted in improved outcomes following ischemic events, indicating its potential as a therapeutic agent for neurodegenerative conditions .

- Electroencephalographic Studies : Electroencephalographic analysis revealed that enadoline modulates brain activity in a dose-dependent manner, suggesting its influence on neural circuits involved in pain and neuroprotection .

Data Summary

The following table summarizes key findings from various studies on enadoline:

Case Study 1: Postoperative Pain Management

In a controlled study involving postoperative rats, enadoline was administered prior to surgical incision. Results showed significant reductions in both thermal hyperalgesia and allodynia lasting over 24 hours post-surgery. This contrasted sharply with morphine's limited efficacy against allodynia .

Case Study 2: Substance Abuse Treatment

A pilot study involving volunteers with polysubstance abuse histories assessed the effects of enadoline compared to traditional opioids. While enadoline decreased cravings for cocaine, it also induced notable side effects such as confusion and dizziness at higher doses, raising questions about its safety profile for clinical use .

Case Study 3: Neuroprotection

In a model of focal cerebral ischemia, rats treated with enadoline exhibited significantly improved recovery metrics compared to control groups. This suggests potential applications for treating stroke or traumatic brain injury .

Mecanismo De Acción

El clorhidrato de enadolina ejerce sus efectos uniéndose selectivamente y activando los receptores κ-opioides. Esta activación lleva a una cascada de eventos intracelulares que resultan en la modulación de la percepción del dolor, la sedación y otras respuestas fisiológicas. Los objetivos moleculares involucrados incluyen los receptores κ-opioides, que son receptores acoplados a proteínas G que inhiben la actividad de la adenilato ciclasa, lo que lleva a una disminución de los niveles de AMPc y subsiguientes efectos fisiológicos .

Comparación Con Compuestos Similares

El clorhidrato de enadolina se compara con otros agonistas del receptor κ-opioide como la butorfanol y la hidromorfona. Si bien la butorfanol es un agonista mixto μ / κ y la hidromorfona es un agonista μ, el clorhidrato de enadolina es altamente selectivo para los receptores κ-opioides. Esta selectividad hace que la enadolina sea única en su capacidad de producir efectos específicos mediados por el receptor κ-opioide sin una activación significativa del receptor μ-opioide . Otros compuestos similares incluyen U-69,593, U-50,488 y U-77891, que también actúan como agonistas del receptor κ-opioide .

Actividad Biológica

Enadoline hydrochloride, a highly selective κ-opioid receptor agonist, has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article explores the biological activity of enadoline through various studies, highlighting its effects, mechanisms, and implications in pain management and neuroprotection.

Overview of this compound

- Chemical Structure : Enadoline (CI-977) is characterized by the molecular formula and a molar mass of 396.53 g/mol.

- Mechanism of Action : It primarily acts on the kappa opioid receptors (KOR), which are involved in modulating pain, mood, and stress responses.

Effects on Sedation and Psychological Responses

In a study comparing enadoline to other opioids like butorphanol and hydromorphone, it was found that enadoline significantly increased sedation, confusion, dizziness, and produced visual distortions along with feelings of depersonalization. The highest doses (160 µg/70 kg) were associated with psychotomimetic effects, indicating a potential for adverse psychological outcomes at elevated doses .

Pain Management Efficacy

Enadoline has shown promise in reducing hyperalgesia across various pain models:

- Postoperative Pain : Demonstrated efficacy in alleviating pain following surgical procedures.

- Inflammatory Pain : Effective in models simulating inflammatory conditions.

- Neuropathic Pain : Exhibited significant analgesic properties in neuropathic pain models .

Neuroprotective Properties

Research has indicated that enadoline may offer neuroprotective benefits. A study conducted on rat models of focal cerebral ischemia revealed that enadoline could mitigate neuronal damage during acute ischemic events. This suggests potential applications in treating conditions like stroke or traumatic brain injury .

Safety Profile and Adverse Effects

While enadoline's analgesic properties are notable, its safety profile raises concerns:

- Psychotropic Effects : High doses can lead to dysphoria and other psychotropic effects, which limit its clinical utility as a standard analgesic .

- Cardiovascular Risks : Some studies have reported cardiovascular effects associated with kappa agonists, including instances of nonsustained ventricular tachycardia in clinical trials .

Comparative Analysis with Other Opioids

The following table summarizes the key pharmacological differences between enadoline and other opioid agonists:

| Compound | Type | Potency (relative to morphine) | Major Effects | Side Effects |

|---|---|---|---|---|

| Enadoline | Kappa Agonist | 25 times more potent | Analgesia, sedation, visual distortions | Dysphoria, psychosis |

| Butorphanol | Mixed Agonist | 5 times more potent | Analgesia similar to mu agonists | Sedation |

| Hydromorphone | Mu Agonist | 7 times more potent | Euphoria, respiratory depression | Respiratory depression |

Case Studies

- Clinical Trials : In a double-blind placebo-controlled trial assessing safety, subjects receiving enadoline reported significant sedation but also experienced adverse psychological effects. This highlights the need for careful dose management when considering enadoline for therapeutic use .

- Animal Studies : Various animal studies have demonstrated enadoline's ability to reduce pain responses effectively while also noting the potential for adverse effects such as increased anxiety-like behaviors at higher doses .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Enadoline hydrochloride in academic research?

this compound (C₂₀H₂₅NO₃·HCl) is synthesized via esterification and subsequent salt formation. Key characterization steps include:

- Structural Confirmation : Use nuclear magnetic resonance (NMR) to verify the dimethylaminoethyl and diphenylacetate moieties .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥95% purity.

- Salt Formation : Confirm hydrochloride formation via Fourier-transform infrared spectroscopy (FTIR) peaks at 2500–3000 cm⁻¹ (HCl stretch) .

- Documentation : Follow guidelines for reporting new compounds, including spectral data and synthetic yields .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested via Ansell Chemical Resistance Guide) and safety goggles. Avoid latex due to permeability risks .

- Engineering Controls : Conduct experiments in fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure .

- Emergency Procedures : For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .

- Training : Document SOP-specific training for all personnel, including spill management and waste disposal .

Q. How can researchers ensure the purity and stability of this compound during experimental workflows?

- Stability : Store lyophilized powder at -20°C in airtight, light-resistant containers. In solution (e.g., saline), use within 1 month and avoid freeze-thaw cycles .

- Degradation Monitoring : Track hydrolysis via HPLC retention time shifts. Adjust pH to 4–6 to minimize ester bond cleavage .

- Stability Table :

| Condition | Temperature | pH Range | Shelf Life |

|---|---|---|---|

| Solid | -20°C | N/A | 24 months |

| Solution | 4°C | 4–6 | 30 days |

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating this compound's efficacy in animal models of neurological disorders?

- Model Selection : Use the reserpine-treated rat model (Parkinson’s disease) to induce akinesia. Administer Enadoline (0.1–0.2 mg/kg, i.p.) 18 hours post-reserpine injection .

- Dose Optimization : Conduct dose-response studies (e.g., 0.05–0.5 mg/kg) to identify ED₅₀ values. Co-administer subthreshold doses with clonidine (0.01–0.1 mg/kg) to assess synergism .

- Outcome Metrics : Quantify locomotion via automated beam-break systems and validate with manual scoring by blinded observers .

Q. How do researchers resolve contradictions in pharmacological data related to this compound's receptor selectivity and functional outcomes?

- Receptor Profiling : Use radioligand binding assays (e.g., κ-opioid receptor IC₅₀ = 17 nM) and functional cAMP assays to confirm selectivity over δ/μ-opioid receptors (>1000-fold) .

- Data Validation : Replicate findings across multiple cell lines (e.g., CHO-K1 vs. HEK293) and animal models (e.g., inflammatory pain vs. Parkinsonian akinesia) .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report effect sizes (Cohen’s d) to contextualize contradictory results .

Q. What advanced analytical techniques are employed to study the metabolic pathways and pharmacokinetics of this compound in preclinical studies?

- Metabolite Identification : Use LC-MS/MS to detect phase I metabolites (e.g., demethylated derivatives) in plasma and liver microsomes.

- Pharmacokinetic Modeling : Fit plasma concentration-time curves to a two-compartment model using non-linear regression (WinNonlin®). Calculate t₁/₂ (1.5–2.1 hours) and Vd (3.2 L/kg) .

- Tissue Distribution : Autoradiography with ³H-labeled Enadoline quantifies CNS penetration (brain/plasma ratio = 0.8) .

Q. How should researchers design studies to investigate this compound’s synergism with adrenergic agents in combination therapies?

- Mechanistic Interrogation : Block κ-opioid receptors with nor-BNI (10 mg/kg) and α-adrenoreceptors with prazosin (1 mg/kg) to isolate synergistic pathways .

- Isobolographic Analysis : Plot dose-effect curves for Enadoline and clonidine alone vs. combinations. Calculate interaction indices (e.g., <1 indicates synergism) .

- Safety Margins : Assess respiratory depression (whole-body plethysmography) and cardiovascular effects (telemetry) at synergistic doses .

Propiedades

Número CAS |

124439-07-2 |

|---|---|

Fórmula molecular |

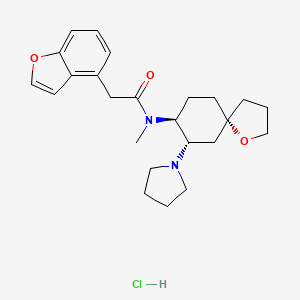

C24H33ClN2O3 |

Peso molecular |

433.0 g/mol |

Nombre IUPAC |

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C24H32N2O3.ClH/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26;/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3;1H/t20-,21-,24-;/m0./s1 |

Clave InChI |

ZVVAINSYJGRDTR-TYLGTTGKSA-N |

SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |

SMILES isomérico |

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |

SMILES canónico |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CAM 569 CAM 570 CAM-569 CAM-570 CI 977 CI-977 enadoline enadoline hydrochloride, (5R-(5alpha,7alpha,8beta)) enadoline, (5alpha,7alpha,8beta)-(+-)-isomer enadoline, (5alpha,7alpha,8beta)-(-)-isomer N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide PD 129289 PD 129290 PD-129289 PD-129290 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.